Allantoate Amidohydrolase Km of 1.0 mM Defines Substrate Affinity Distinct from Allantoinase's 17.3-24.4 mM Range
The apparent Michaelis constant (Km) for allantoate degradation by allantoate amidohydrolase in soybean extracts is 1.0 mM [1]. In contrast, the enzyme allantoinase, which acts on allantoin, exhibits a much lower affinity, with a Km of 17.3 mM in cotyledons and 24.4 mM in nodules [2]. This 17- to 24-fold difference in Km indicates that allantoate is the preferred, higher-affinity substrate for its cognate enzyme compared to allantoin for allantoinase.
| Evidence Dimension | Enzyme substrate affinity (Km) |
|---|---|
| Target Compound Data | Km = 1.0 mM |
| Comparator Or Baseline | Allantoin (for allantoinase): Km = 17.3 mM (cotyledons) and 24.4 mM (nodules) |
| Quantified Difference | 17.3-fold to 24.4-fold lower Km for allantoate |
| Conditions | Crude and partially purified soybean extracts; allantoate amidohydrolase assay vs. allantoinase assay |
Why This Matters
Procurement of allantoate, rather than allantoin, is critical for enzymatic studies of allantoate amidohydrolase due to its significantly higher affinity, ensuring accurate kinetic parameter determination and inhibitor screening.
- [1] Winkler, R. G., Polacco, J. C., Blevins, D. G., & Randall, D. D. (1985). Enzymic degradation of allantoate in developing soybeans. Plant Physiology, 79(3), 787-793. View Source
- [2] Todd, C. D., & Polacco, J. C. (2004). Soybean cultivars 'Williams 82' and 'Maple Arrow' produce both urea and ammonia during ureide degradation. Journal of Experimental Botany, 55(398), 867-877. View Source
